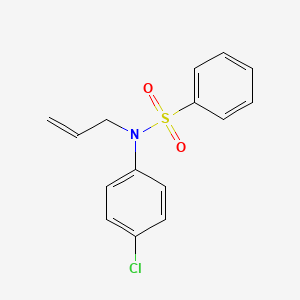

N-allyl-N-(4-chlorophenyl)benzenesulfonamide

Description

N-Allyl-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by an allyl group and a 4-chlorophenyl moiety attached to the sulfonamide nitrogen. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often influenced by substituent variations .

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-10-8-13(16)9-11-14)20(18,19)15-6-4-3-5-7-15/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNSIWMFVFYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-N-(4-chlorophenyl)benzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-allylaniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Conversion to amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-allyl-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Allyl-N-benzyl-4-methylbenzenesulfonamide

- Structure : Differs by a benzyl group and a 4-methylphenyl sulfonamide core instead of 4-chlorophenyl.

- Biological Activity: Inhibits γ-secretase, reducing β-amyloid production in Alzheimer’s models. Also explored as a nonsteroidal glucocorticoid receptor modulator for anti-inflammatory applications .

- Crystallography : Exhibits C-H⋯N hydrogen bonds and C-H⋯π interactions, influencing molecular packing and stability .

N-Allyl-N-(2-ethoxyphenyl)benzenesulfonamide (5g)

- Structure : Features a 2-ethoxyphenyl group instead of 4-chlorophenyl.

- Synthesis : Yield of 80%; characterized by IR peaks at 1313 cm⁻¹ (sulfonamide S=O) and 1255 cm⁻¹ (aryl ether C-O) .

- Physical Properties : Gummy solid, contrasting with the crystalline nature of N-allyl-N-benzyl derivatives, likely due to reduced symmetry from the ethoxy group .

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structure : Incorporates a piperidinylidene ring and 2-phenylethyl group.

- Pharmacology : Acts as a sulfonamide-based fentanyl analog but with reduced opioid receptor affinity due to the 2-piperidinylidene substitution. Highlights the role of nitrogen substituents in modulating receptor binding .

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

- Structure : Contains multiple chlorophenyl groups and a benzamide backbone.

Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)

- Structure : Nitro and trifluoromethyl groups enhance electrophilicity.

- Use : Agricultural fungicide, illustrating how electron-withdrawing substituents augment pesticidal activity .

Comparative Data Table

Key Structural and Functional Insights

- Halogenation: Chlorine atoms increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neurological targets . Aromatic Ethers (e.g., 2-ethoxyphenyl): May reduce crystallinity, affecting solubility and bioavailability .

Mitochondrial Targeting : Diarylsulfonylureas like MPCU () show mitochondrial accumulation dependent on pH gradients, suggesting sulfonamides with chlorophenyl groups may exploit similar mechanisms for anticancer effects .

Biological Activity

N-allyl-N-(4-chlorophenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses the following molecular characteristics:

- Molecular Formula : C₁₅H₁₃Cl₂NO₂S

- Molecular Weight : Approximately 320.24 g/mol

- Functional Groups : Contains an allyl group and a sulfonamide moiety, with two chlorine substituents on the aromatic ring, which may enhance its pharmacological properties.

The structural features contribute to its potential as an enzyme inhibitor and a ligand in biochemical assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access. For instance, it has shown promise as an inhibitor of γ-secretase, a target for Alzheimer's disease treatment .

- Modulation of Receptors : It can interact with cellular receptors, influencing signal transduction pathways that are crucial for various biological processes.

Biological Activities

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

This compound exhibits notable antibacterial properties. Sulfonamides, including this compound, are known for their efficacy against various bacterial strains. Studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and other pathogens .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. For example, in vitro studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating strong antiproliferative effects .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been explored as nonsteroidal anti-inflammatory agents due to their ability to modulate inflammatory pathways .

Data Summary

| Biological Activity | IC50 Values | Target/Effect |

|---|---|---|

| Antimicrobial | < 50 µg/mL | Inhibition of bacterial growth |

| Anticancer (MCF-7 cells) | < 10 µg/mL | Induction of apoptosis |

| Anti-inflammatory | Not specified | Modulation of inflammatory pathways |

Case Study 1: Inhibition of γ-secretase

A study highlighted the effectiveness of sulfonamide derivatives in inhibiting γ-secretase, which is crucial in the cleavage of amyloid precursor protein (APP), leading to reduced amyloid β-peptide production associated with Alzheimer's disease. This inhibition suggests potential therapeutic applications for cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In clinical evaluations, this compound demonstrated significant antimicrobial activity against clinical strains of Staphylococcus aureus, with effective inhibition rates comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for N-allyl-N-(4-chlorophenyl)benzenesulfonamide, and how can reaction efficiency be monitored?

The synthesis typically involves a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and N-allyl-N-(4-chlorophenyl)amine under basic conditions (e.g., NaHCO₃) to facilitate deprotonation and sulfonamide bond formation . Key steps include:

- Reagent preparation : Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is recommended to track amine consumption and product formation .

- Purification : Column chromatography or recrystallization from ethanol yields high-purity product (≥90%) .

Q. How is the molecular structure of this compound characterized experimentally?

Q. What preliminary biological activities have been reported, and how are they assessed?

- Enzyme inhibition assays : The compound shows potential inhibition of carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. In vitro assays involve recombinant CA-IX incubated with the compound, followed by spectrophotometric measurement of esterase activity using 4-nitrophenyl acetate .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria can evaluate bacteriostatic effects .

Q. What safety protocols are critical during synthesis and handling?

- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .

- Waste disposal : Neutralize sulfonyl chloride residues with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How do crystallographic studies resolve the spatial arrangement of substituents in this compound?

Single-crystal X-ray diffraction reveals:

- Torsion angles : The allyl group forms a dihedral angle of ~85° with the benzene ring, influencing steric interactions .

- Intermolecular interactions : N–H···O and C–H···Cl hydrogen bonds stabilize the crystal lattice, with bond distances of 2.20–2.48 Å .

- Validation : SHELX software refines crystallographic data, ensuring structural accuracy (R-factor < 0.05) .

Q. How can contradictions in reported molecular weights (vs. g/mol) be resolved?

Discrepancies arise from isotopic variations or analytical errors. To resolve:

Q. What strategies optimize synthetic yield while minimizing by-products?

- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine reduces unreacted starting material .

- Temperature control : Reactions at 0–5°C suppress side reactions like sulfonamide hydrolysis .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. What mechanistic insights explain its inhibitory activity against CA-IX?

- Docking studies : The sulfonamide group coordinates with the Zn²⁺ ion in CA-IX’s active site, while the 4-chlorophenyl moiety occupies hydrophobic pockets .

- Kinetic assays : Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Kₘ (Michaelis constant) with higher inhibitor concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.